(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrazole moiety, and a hydroxyamino group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyrazol-1-ylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The hydroxyamino group can be introduced through subsequent hydroxylation reactions using appropriate reagents such as hydroxylamine hydrochloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated thiazole and pyrazole derivatives.
Scientific Research Applications
(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one: shares structural similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The unique combination of the thiazole ring, pyrazole moiety, and hydroxyamino group in this compound imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5Z)-2-(hydroxyamino)-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12-11(20-13(15-12)16-19)8-9-4-1-2-5-10(9)17-7-3-6-14-17/h1-8,19H,(H,15,16,18)/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLHJVRJZIGHQ-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)NO)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)NO)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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